Superior Anti-Inflammatory Potency in NO Suppression vs. In-Class Alkaloids
Strictosamide was identified as the most potent anti-inflammatory compound among six structurally related alkaloids isolated from Nauclea officinalis. It demonstrated a significant reduction in nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages, a key marker of inflammation, outperforming comparators including pumiloside, 3-epi-pumiloside, vincosamide, 3α,5α-tetrahydrodeoxycordifoline lactam, and naucleamide A-10-O-β-D-glucopyranoside [1].
| Evidence Dimension | Anti-inflammatory potency (NO suppression) |
|---|---|
| Target Compound Data | Significantly suppressed NO, TNF-α, and IL-1β |
| Comparator Or Baseline | Pumiloside, 3-epi-pumiloside, vincosamide, 3α,5α-tetrahydrodeoxycordifoline lactam, naucleamide A-10-O-β-D-glucopyranoside (all showed lesser effects) |
| Quantified Difference | Strictosamide was the most potent among six tested compounds |
| Conditions | LPS-induced RAW 264.7 macrophages, assessed via Griess test and ELISA |
Why This Matters
Superior activity in a direct head-to-head comparison provides a clear, data-driven rationale for selecting strictosamide over other Nauclea alkaloids for inflammation research.
- [1] Li D, et al. Anti-inflammatory effect of the six compounds isolated from Nauclea officinalis Pierrc ex Pitard, and molecular mechanism of strictosamide via suppressing the NF-κB and MAPK signaling pathway in LPS-induced RAW 264.7 macrophages. J Ethnopharmacol. 2017;196:66-74. View Source
